Cas no 1021036-14-5 (N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide)

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a brominated thiophene moiety and an acetamide group. This structure imparts potential utility in medicinal chemistry and materials science, particularly as a scaffold for drug discovery or as an intermediate in organic synthesis. The presence of the bromine atom enhances reactivity for further functionalization, while the oxadiazole ring contributes to stability and diverse binding interactions. Its well-defined molecular architecture makes it suitable for applications requiring precise structural modifications. The compound is typically characterized by high purity and consistent performance in synthetic pathways.
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide structure
1021036-14-5 structure
Product name:N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
CAS No:1021036-14-5
MF:C8H6BrN3O2S
MW:288.12113904953
CID:6450306

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
    • Acetamide, N-[5-(5-bromo-2-thienyl)-1,3,4-oxadiazol-2-yl]-
    • Inchi: 1S/C8H6BrN3O2S/c1-4(13)10-8-12-11-7(14-8)5-2-3-6(9)15-5/h2-3H,1H3,(H,10,12,13)
    • InChI Key: OWZSMYLTCFWGQM-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2SC(Br)=CC=2)O1)(=O)C

Experimental Properties

  • Density: 1.770±0.06 g/cm3(Predicted)
  • pka: 11.94±0.70(Predicted)

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5093-0001-1mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
1mg
$81.0 2023-09-10
Life Chemicals
F5093-0001-10mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
10mg
$118.5 2023-09-10
Life Chemicals
F5093-0001-3mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
3mg
$94.5 2023-09-10
Life Chemicals
F5093-0001-20μmol
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
20μmol
$118.5 2023-09-10
Life Chemicals
F5093-0001-4mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
4mg
$99.0 2023-09-10
Life Chemicals
F5093-0001-2mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
2mg
$88.5 2023-09-10
Life Chemicals
F5093-0001-40mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
40mg
$210.0 2023-09-10
Life Chemicals
F5093-0001-2μmol
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
2μmol
$85.5 2023-09-10
Life Chemicals
F5093-0001-5μmol
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
5μmol
$94.5 2023-09-10
Life Chemicals
F5093-0001-25mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
1021036-14-5
25mg
$163.5 2023-09-10

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Related Literature

Additional information on N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide: A Comprehensive Overview of Its Chemical Properties and Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS No. 1021036-14-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxadiazole derivatives, which are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromothiophene moiety in its structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications.

The chemical structure of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide consists of an acetamide group attached to a 1,3,4-oxadiazole ring, which is further substituted with a 5-bromothiophene ring at the 5-position. This arrangement creates a molecule with multiple reactive sites, allowing for diverse functionalization strategies. The oxadiazole ring is a key pharmacophore that contributes to the compound's biological activity by interacting with various target proteins and enzymes.

In recent years, there has been a growing interest in oxadiazole derivatives due to their ability to modulate multiple biological pathways simultaneously. Research has shown that these compounds can inhibit the activity of enzymes involved in inflammation and cancer progression. For instance, studies have demonstrated that certain oxadiazole derivatives exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins that mediate inflammation.

The bromothiophene substituent in N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide not only enhances its chemical reactivity but also influences its electronic properties. This makes it an attractive candidate for further derivatization using cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of additional functional groups at specific positions on the molecule, thereby tailoring its biological activity to target specific diseases or conditions.

One of the most promising applications of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is in the development of novel anticancer agents. Oxadiazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. Preclinical studies have revealed that this compound can effectively kill various types of cancer cells while sparing healthy cells, making it a potential candidate for therapeutic use.

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves several steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the 1,3,4-oxadiazole ring through cyclocondensation reactions between appropriate precursors. Once the oxadiazole core is formed, it is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS). The subsequent step involves coupling the brominated oxadiazole with 5-bromothiophene via cross-coupling reactions to introduce the thiophene moiety.

The final step in the synthesis involves acetylation of the resulting compound to introduce the acetamide group. This step is typically carried out using acetyl chloride or acetic anhydride in the presence of a base catalyst such as triethylamine. The choice of solvent and reaction conditions is critical to achieving optimal results. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used due to their ability to dissolve both organic and inorganic reactants effectively.

In conclusion, N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS No. 1021036-14-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents with broad biological activities. Further research is needed to fully explore its pharmacological properties and develop effective drug candidates based on this molecule.

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